Methyl (1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate;hydrochloride
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Overview
Description
The compound is a derivative of menthol, which is a covalent organic compound made synthetically or obtained from peppermint or other mint oils with flavoring and local anesthetic properties . The main form of menthol occurring in nature is (−)-menthol, which is assigned to the (1R, 2S, 5R) configuration .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and their bonds. For chiral compounds like this one, the R/S system is used to unambiguously define the stereochemical configuration of any stereocenter .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and structure. For example, menthol has been shown to undergo various reactions due to its alcohol and cyclic hydrocarbon groups .Physical and Chemical Properties Analysis
Physical and chemical properties include appearance, solubility, odor, boiling point, melting point, and specific optical rotation. For example, menthol is a colorless or white acicular prismatic crystal that is easily dissolved in ethanol, chloroform, ether, liquid paraffin, or volatile oil and soluble in water .Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized various derivatives and analogs to study their biological activities. For instance, bromophenol derivatives with cyclopropyl moiety showed inhibition of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, which are relevant in treating Alzheimer's disease, Parkinson's disease, and other neurological disorders (Boztaş et al., 2019).
Stereospecific Syntheses
The stereospecific syntheses of labeled compounds for metabolic studies, such as the carbon-14 labeling of 3-phenoxybenzyl [1R,cis]-3–2(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropanecarboxylate, have been detailed, which are vital for understanding the metabolic pathways of potentially bioactive compounds (Nakatsuka et al., 1977).
Inhibition of Enzyme Activity
The irreversible inhibition of bacterial enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase by 1-amino-2-methylenecyclopropane-1-carboxylic acid (2-methylene-ACC) has been explored. This research provides insight into the mechanism by which this inhibitor affects the enzyme, potentially leading to applications in agriculture and microbiology (Zhao & Liu, 2002).
Synthetic Utility in Organic Chemistry
The application of methyl(1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate in the synthesis of cyclopropyl amino acids demonstrates the compound's utility in creating structurally complex and functionally diverse molecules. This research aids in the development of new methodologies for synthesizing cyclopropyl-containing compounds, which are valuable in medicinal chemistry (Cativiela et al., 1996).
Lewis Acid-Catalyzed Ring-Opening Reactions
The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles is another significant application, demonstrating the versatility of these compounds in synthetic organic chemistry. This method has been applied in the enantioselective synthesis of inhibitors relevant to neurotransmitter reuptake processes (Lifchits & Charette, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl (1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5(2)6-4-8(6,9)7(10)11-3;/h5-6H,4,9H2,1-3H3;1H/t6-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWIJWMASXSZAO-QDOHZIMISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC1(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@@]1(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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